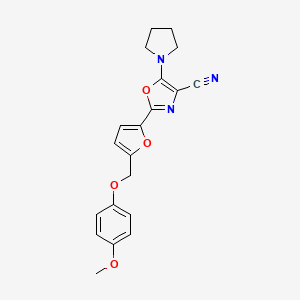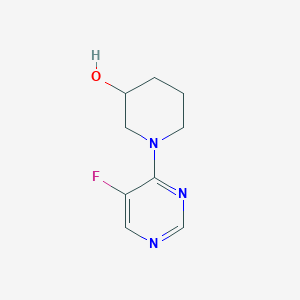
1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol is a heterocyclic compound . It is a part of the piperidine class of compounds, which are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV .Applications De Recherche Scientifique
Quantum Chemical and Molecular Dynamic Simulation Studies
- Corrosion Inhibition Properties : A study conducted by Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives, including compounds similar to 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol, on iron. This research utilized quantum chemical calculations and molecular dynamics simulations to analyze global reactivity parameters and the adsorption behavior of these compounds on various iron surfaces. The study found that these compounds exhibit significant corrosion inhibition efficiency, which could have implications for their application in corrosion protection technologies (Kaya et al., 2016).
Synthesis and Biological Applications
- Synthesis of Potent Deoxycytidine Kinase Inhibitors : Zhang et al. (2009) described a practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the development of new classes of potent deoxycytidine kinase (dCK) inhibitors. This synthesis process, involving commercially available precursors, provides an economical method for producing dCK inhibitors, which are critical in the treatment of various cancers (Zhang et al., 2009).
Antimicrobial and Anticancer Research
Discovery of Antimycobacterial Spiro-piperidin-4-ones : Kumar et al. (2008) conducted research on spiro-piperidin-4-ones through 1,3-dipolar cycloaddition, leading to compounds with significant in vitro and in vivo activity against Mycobacterium tuberculosis. This research highlights the potential of this compound derivatives in developing new antimycobacterial agents (Kumar et al., 2008).
Anti-Lung Cancer Activity of Fluoro Substituted Benzo[b]pyran : Hammam et al. (2005) synthesized and tested compounds related to this compound for anticancer activity against lung, breast, and CNS cancer cell lines. The study found that these compounds exhibit significant anticancer activity, showcasing the potential of fluoro substituted derivatives in cancer treatment (Hammam et al., 2005).
Conformational Analysis and Structural Determination
- Conformational Analysis and Crystal Structure : Ribet et al. (2005) conducted a comprehensive study on the conformational analysis and crystal structure of a compound closely related to this compound. This research provides valuable insights into the structural characteristics and stability of such compounds, which is essential for their application in medicinal chemistry (Ribet et al., 2005).
Orientations Futures
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future directions for 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol could involve further exploration of its potential therapeutic applications and the development of efficient synthesis methods.
Propriétés
IUPAC Name |
1-(5-fluoropyrimidin-4-yl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O/c10-8-4-11-6-12-9(8)13-3-1-2-7(14)5-13/h4,6-7,14H,1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYYANZFQBKIDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC=C2F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
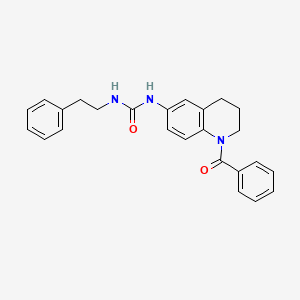
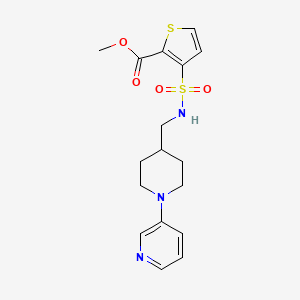
![N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2594140.png)
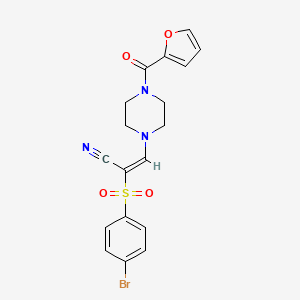
![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone oxime](/img/structure/B2594145.png)
![2-amino-6-(2-methoxyethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2594146.png)
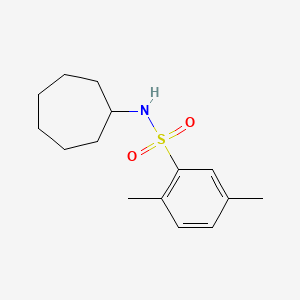
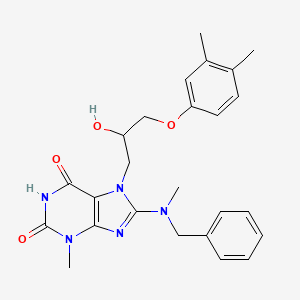
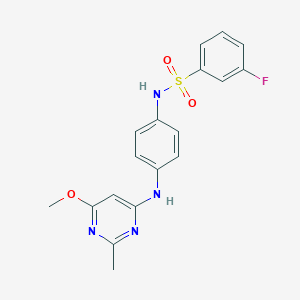
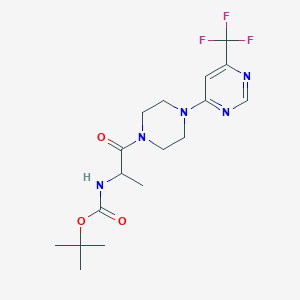
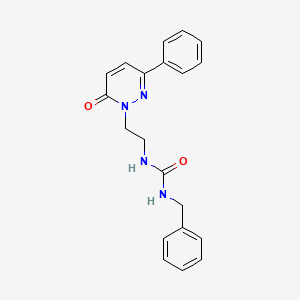
![3-[(4-Chlorobenzyl)oxy]-2-methylquinoline](/img/structure/B2594156.png)
![[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2594157.png)
